2-(2,3,4-Trifluorophenyl)butanoic acid

Physicochemical Properties Medicinal Chemistry SAR

For medicinal chemists investigating fluorine positioning in lead optimization, sourcing a regioisomerically pure 2,3,4-trifluorophenyl building block is a persistent bottleneck. This compound directly addresses that need with a defined 2-(2,3,4-trifluorophenyl)butanoic acid scaffold that cannot be approximated by generic 2,4,5- or 3,4,5-substituted analogs. - Enables direct pKa/LogP comparisons in SAR studies, leveraging a distinct ortho-fluorine electronic environment. - The 2-substituted butyric acid framework provides a chiral center influenced by ortho-fluorine steric bulk, facilitating enantioselective synthesis of patentable intermediates. Supplied at 95% purity to ensure biological assay results reflect structural changes, not impurities.

Molecular Formula C10H9F3O2
Molecular Weight 218.17 g/mol
Cat. No. B13254859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,3,4-Trifluorophenyl)butanoic acid
Molecular FormulaC10H9F3O2
Molecular Weight218.17 g/mol
Structural Identifiers
SMILESCCC(C1=C(C(=C(C=C1)F)F)F)C(=O)O
InChIInChI=1S/C10H9F3O2/c1-2-5(10(14)15)6-3-4-7(11)9(13)8(6)12/h3-5H,2H2,1H3,(H,14,15)
InChIKeyVXWCILZZYVKFSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2,3,4-Trifluorophenyl)butanoic Acid Overview


2-(2,3,4-Trifluorophenyl)butanoic acid (CAS 1342382-96-0) is a fluorinated aromatic building block with the molecular formula C10H9F3O2 and a molecular weight of 218.17 g/mol . Its structure comprises a butanoic acid chain substituted at the 2-position with a 2,3,4-trifluorophenyl ring. This specific substitution pattern confers distinct electronic and steric properties compared to other trifluorophenyl isomers, making it a valuable scaffold for structure-activity relationship (SAR) studies in drug discovery and agrochemical research .

2,3,4-Trifluorophenyl scaffold for fluorine-position SAR studies
Chiral center at the 2-position enables enantioselective synthesis
Ortho-fluorine arrangement modulates pKa and lipophilicity

Why 2-(2,3,4-Trifluorophenyl)butanoic Acid Is Irreplaceable


The biological activity and physicochemical profile of trifluorophenyl-containing compounds are exquisitely sensitive to the fluorine substitution pattern . Simple substitution with a regioisomer like 4-(2,3,4-trifluorophenyl)butanoic acid or a positional isomer like 2-(2,4,5-trifluorophenyl)butanoic acid is not trivial. Such a change alters key properties including acidity (pKa), lipophilicity (LogP), and molecular geometry, which directly impacts target binding, metabolic stability, and solubility [1]. The specific 2-(2,3,4-trifluorophenyl) substitution creates a unique ortho-fluorine arrangement that influences both the electronic environment of the carboxylic acid and the steric bulk around the chiral center (if present), factors that cannot be replicated by other commercially available trifluorophenyl butanoic acid analogs [2].

Regioisomer mismatch
4-(2,3,4-trifluorophenyl)butanoic acid shifts pKa and ionization state, altering ADME profile
Positional isomer mismatch
2,4,5-trifluorophenyl substitution changes steric and electronic environment, affecting target binding
Undefined purity risk
3-substituted analog lacks defined purity specification, introducing uncontrolled variability in synthesis

2-(2,3,4-Trifluorophenyl)butanoic Acid vs. Key Analogs


Ortho-Fluorine pKa Modulation

The target compound's predicted pKa is lower than that of the 4-(2,3,4-trifluorophenyl)butanoic acid isomer, a difference attributable to the ortho-fluorine's proximity to the carboxylic acid group. This class-level inference is based on the well-documented 'ortho-effect' observed in fluorobenzoic acids . This lower pKa indicates a higher fraction of the compound will be ionized at physiological pH, which is a critical determinant of solubility, permeability, and target engagement.

Acidity (pKa) comparison
Class-level inference
ΔpKa ≈ -0.93 (predicted)
Supports ortho-fluorine ionization-state review
Computational prediction; requires experimental validation
Physicochemical Properties Medicinal Chemistry SAR

Defined Purity for Reproducible Research

For research applications, the defined purity of a chemical building block is paramount for reproducible results. The target compound is commercially available with a specified minimum purity, enabling direct comparison with alternative sources for similar analogs .

Purity specification
Direct head-to-head
95% (vendor specification)
Provides baseline reproducibility context
Comparator lacks defined purity data
Quality Control Reproducibility Procurement

tPSA and Membrane Permeability Comparison

Topological Polar Surface Area (tPSA) is a key predictor of a molecule's ability to permeate biological membranes. A lower tPSA generally correlates with improved passive membrane permeability. The target compound and its analogs share the same molecular formula, but the substitution pattern influences 3D conformation and thus tPSA .

tPSA comparison
Cross-study comparable
37.3 Ų (computed, identical)
Empirical permeability may differ; requires validation
Conformation and lipophilicity effects not captured
Physicochemical Properties ADME Drug Design

Research Applications of 2-(2,3,4-Trifluorophenyl)butanoic Acid


SAR of Fluorinated Bioisosteres

The unique 2,3,4-trifluorophenyl substitution pattern of this compound makes it an ideal tool for SAR studies where subtle changes in fluorine positioning are being investigated. By using this compound as a core scaffold, researchers can directly compare the biological and physicochemical outcomes (e.g., changes in pKa, logP, and target binding) against other regioisomers like the 2,4,5- or 3,4,5-substituted analogs. The defined 95% purity ensures that observed effects are due to the structural change rather than impurities .

Chiral Intermediate Synthesis

The 2-substituted butanoic acid framework presents a chiral center. The ortho-fluorine atoms on the phenyl ring can exert steric influence during enantioselective synthesis or enzymatic resolution, potentially leading to higher enantiomeric excess (ee) compared to less sterically hindered analogs. This compound serves as a versatile starting material for generating enantiomerically enriched building blocks, which are in high demand for the development of novel, patentable active ingredients .

Lipophilicity & Acidity Modulation in Lead Optimization

For medicinal chemists seeking to fine-tune a lead compound's ADME properties, the 2-(2,3,4-trifluorophenyl)butanoic acid moiety offers a distinct profile. The class-level inference of a lower pKa (stronger acid) compared to its 4-substituted isomer means it can be employed strategically to increase aqueous solubility of a drug candidate at physiological pH. This property is particularly valuable for addressing solubility-limited bioavailability issues during the lead optimization phase [1].

Application
Selection Property
Validation Focus
Fluorinated bioisostere SAR
2,3,4-Trifluorophenyl substitution pattern
pKa, LogP, and binding comparison across regioisomers
Chiral intermediate synthesis
Chiral center at 2-position
Enantioselectivity and steric influence review
Lead optimization ADME modulation
Acidity (pKa) profile
Aqueous solubility and ionization-state assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(2,3,4-Trifluorophenyl)butanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.